(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

Catalog No.
S548448
CAS No.
940929-33-9
M.F
C31H34Cl2N2O3
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-ox...

CAS Number

940929-33-9

Product Name

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Molecular Formula

C31H34Cl2N2O3

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1

InChI Key

MLMZVWABFOLFGV-LNLSOMNWSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SB743921; SB 743921; SB743921; SB-743921 HCl; SB-743921 hydrochloride.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Description

The exact mass of the compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The presence of a benzamide group suggests the compound may have potential as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery . Further research would be needed to determine if the compound has activity against specific kinases.
  • Antimicrobial Activity: The chromene ring system is present in some naturally occurring antibiotics . The combination of this ring system with other functional groups in the compound could potentially lead to antimicrobial activity. In vitro studies would be required to assess this possibility.

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is a synthetic compound that belongs to a class of molecules with potential therapeutic applications. Its structure features a chiral center, which may contribute to its biological activity and specificity. The compound contains various functional groups, including an amine, a benzamide, and a chromenone moiety, which are known for their diverse biological properties.

, predominantly utilizing multicomponent reactions (MCRs). MCRs are advantageous as they allow for the simultaneous formation of multiple bonds in a single step, enhancing atom economy and reducing waste. This approach is particularly useful in the pharmaceutical industry for the rapid construction of complex molecules from simpler precursors .

Preliminary studies suggest that (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride exhibits significant biological activity. Compounds with similar structures have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chromenone moiety is particularly noteworthy, as it has been associated with various pharmacological effects, including inhibition of specific enzymes and modulation of cellular pathways .

The synthesis of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride can be achieved through several methods:

  • Multicomponent Reactions (MCRs): This method allows for the efficient synthesis of complex molecules by combining three or more reactants in one pot.
  • Sonochemical Synthesis: Utilizing ultrasonic waves to enhance reaction kinetics and control product formation may provide an innovative approach to synthesizing this compound .
  • Traditional Organic Synthesis: Sequential reactions can also be employed, although they may require longer reaction times and more purification steps.

This compound has potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Additionally, its unique chemical properties could be explored in materials science or as a probe in biochemical assays.

Interaction studies involving (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride would be essential to understand its mechanism of action. These studies could include:

  • Binding Affinity Assessments: Determining how well the compound binds to specific biological targets.
  • Enzyme Inhibition Studies: Evaluating its effectiveness in inhibiting key enzymes associated with disease pathways.
  • Cellular Assays: Investigating the compound's effects on cell viability and proliferation in various cancer cell lines.

Several compounds share structural similarities with (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, including:

  • Chromenone Derivatives: Known for their diverse biological activities, including anti-cancer effects.
  • Benzamide Derivatives: Often exhibit neuroprotective and anti-inflammatory properties.
  • Aminopropyl Compounds: Frequently involved in neurotransmitter modulation.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Compound AChromenoneAnticancer
Compound BBenzamideAnti-inflammatory
Compound CAminopropylNeuroprotective

The uniqueness of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride lies in its specific combination of these functional groups, potentially leading to distinct pharmacological profiles compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

552.1946483 g/mol

Monoisotopic Mass

552.1946483 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2YW6FB68GM

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and lymphoma (non-hodgkin's).

Dates

Modify: 2023-08-15
1: Viswanath AN, Pae AN. Resistance by allostery: a novel perspective for eg5-targeted drug design. J Med Chem. 2013 Aug 22;56(16):6314-6. doi: 10.1021/jm401071u. Epub 2013 Jul 30. PubMed PMID: 23899248.
2: Talapatra SK, Anthony NG, Mackay SP, Kozielski F. Mitotic kinesin Eg5 overcomes inhibition to the phase I/II clinical candidate SB743921 by an allosteric resistance mechanism. J Med Chem. 2013 Aug 22;56(16):6317-29. doi: 10.1021/jm4006274. PubMed PMID: 23875972.
3: Good JA, Wang F, Rath O, Kaan HY, Talapatra SK, Podgórski D, MacKay SP, Kozielski F. Optimized S-trityl-L-cysteine-based inhibitors of kinesin spindle protein with potent in vivo antitumor activity in lung cancer xenograft models. J Med Chem. 2013 Mar 14;56(5):1878-93. doi: 10.1021/jm3014597. Epub 2013 Feb 27. PubMed PMID: 23394180; PubMed Central PMCID: PMC3759169.
4: Holen KD, Belani CP, Wilding G, Ramalingam S, Volkman JL, Ramanathan RK, Vasist LS, Bowen CJ, Hodge JP, Dar MM, Ho PT. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose. Cancer Chemother Pharmacol. 2011 Feb;67(2):447-54. doi: 10.1007/s00280-010-1346-5. Epub 2010 May 12. PubMed PMID: 20461380.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Jan-Feb;31(1):47-57. PubMed PMID: 19357798.
6: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.

Explore Compound Types